molecular formula C7H7BrClN3 B11864414 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

Cat. No.: B11864414
M. Wt: 248.51 g/mol
InChI Key: CWKQKZVUYNYMOM-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is known for its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring system. The presence of the bromine atom and the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold for the development of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridine. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require the use of a base, making the process efficient and straightforward.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced analogs. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with the bromine atom at a different position.

    2-Aminoimidazo[1,2-a]pyridine: Lacks the bromine atom but retains the imidazo[1,2-a]pyridine core.

    5-Chloroimidazo[1,2-a]pyridin-2-amine: Similar structure with a chlorine atom instead of bromine.

Uniqueness

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-7-10-6(9)4-11(5)7;/h1-4H,9H2;1H

InChI Key

CWKQKZVUYNYMOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)N.Cl

Origin of Product

United States

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